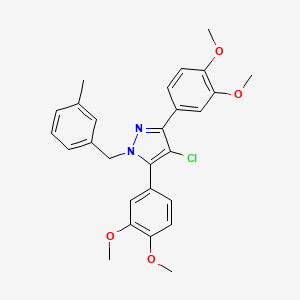![molecular formula C12H14N2O2S B10923223 4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B10923223.png)
4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(ALLYLAMINO)CARBOTHIOYL]AMINO}METHYL)BENZOIC ACID is an organic compound characterized by the presence of an allylamino group, a carbothioyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-({[(ALLYLAMINO)CARBOTHIOYL]AMINO}METHYL)BENZOIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The allylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted derivatives of the original compound .
Scientific Research Applications
4-({[(ALLYLAMINO)CARBOTHIOYL]AMINO}METHYL)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(ALLYLAMINO)CARBOTHIOYL]AMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: Known for its role in the synthesis of folic acid and its use in sunscreen formulations.
4-((4-Carboxybenzylidene)amino)benzoic Acid: Another compound with a similar benzoic acid moiety, used in various chemical applications.
Uniqueness
4-({[(ALLYLAMINO)CARBOTHIOYL]AMINO}METHYL)BENZOIC ACID is unique due to its combination of an allylamino group and a carbothioyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications that require these particular functional groups .
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-[(prop-2-enylcarbamothioylamino)methyl]benzoic acid |
InChI |
InChI=1S/C12H14N2O2S/c1-2-7-13-12(17)14-8-9-3-5-10(6-4-9)11(15)16/h2-6H,1,7-8H2,(H,15,16)(H2,13,14,17) |
InChI Key |
HJGBBYAWFBFFIK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate](/img/structure/B10923141.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10923145.png)
![4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10923149.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10923161.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10923163.png)

![(2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10923185.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1-ethylpiperidin-4-yl)piperidine-3-carboxamide](/img/structure/B10923187.png)
![N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923190.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B10923196.png)


![4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B10923218.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923222.png)
